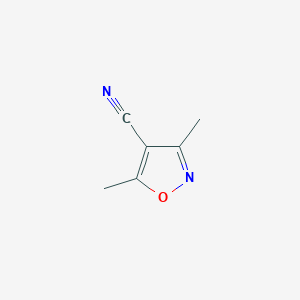

3,5-Dimethylisoxazole-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-4-6(3-7)5(2)9-8-4/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBLIVFMKDQOTHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379836 | |

| Record name | 3,5-Dimethyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31301-46-9 | |

| Record name | 3,5-Dimethyl-4-isoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31301-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dimethyl-1,2-oxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylisoxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization Chemistry of 3,5 Dimethylisoxazole 4 Carbonitrile

Transformations of the Isoxazole (B147169) Ring System

The inherent strain and the weak N-O bond of the isoxazole ring make it susceptible to various ring-opening and cleavage reactions, providing pathways to a diverse array of acyclic and other heterocyclic compounds. nih.gov

A key feature of the isoxazole ring is the labile N-O bond, which can be cleaved under various conditions, particularly reductive ones. nih.gov This cleavage is a powerful tool in organic synthesis, as it unmasks a 1,3-dicarbonyl or related functionality. Common methods for the reductive N-O bond cleavage in isoxazole derivatives include catalytic hydrogenation, often employing catalysts like Raney nickel or palladium on carbon. nih.gov For instance, irradiation of 3,5-dimethylisoxazole (B1293586) in the presence of triethylamine (B128534) has been shown to induce reductive cleavage of the isoxazole ring. rsc.org This process highlights that the N-O bond is susceptible to both reduction and oxidative addition, which has significant implications for catalytic applications. researchgate.net

The general transformation of isoxazolines, closely related structures, to γ-aminoalcohols or β-hydroxyketones through N-O bond cleavage is well-documented. nih.gov Reagents such as Raney nickel, LiAlH₄, and Mo(CO)₆ are commonly employed for this purpose. nih.gov Specifically, the combination of Raney nickel and AlCl₃ has been found to be an effective mediator for N-O bond cleavage in various fused isoxazoline (B3343090) systems, leading to β-hydroxyketones in high yields. nih.gov These examples from related systems suggest that similar reductive cleavage strategies would be applicable to 3,5-dimethylisoxazole-4-carbonitrile, providing access to functionalized acyclic compounds.

| Reaction Type | Reagents/Conditions | Product Type |

| Reductive N-O Cleavage | Irradiation, triethylamine | Acyclic products |

| Reductive N-O Cleavage | Raney Nickel/AlCl₃, H₂ | β-Hydroxyketones |

| Reductive N-O Cleavage | Catalytic Hydrogenation (e.g., Pd/C) | γ-Aminoalcohols, β-Enaminones |

The isoxazole ring can be opened to yield a variety of functionalized carbonyl compounds. The conversion of the heterocyclic ring to enaminoketones, γ-amino alcohols, and β-hydroxy nitriles is a known synthetic strategy. researchgate.net The base-catalyzed ring opening of isoxazoles is a common method to generate β-ketonitriles. nih.gov This transformation is particularly relevant for this compound, as it would directly yield a highly functionalized β-ketonitrile, a valuable intermediate in organic synthesis. nih.gov These intermediates can be used to synthesize a wide range of compounds, including diaminopyrimidines with potential therapeutic applications.

The isoxazole moiety can be considered a masked form of a β-dicarbonyl compound. Upon ring opening, the latent functionality is revealed, allowing for further synthetic manipulations. For example, the reductive ring opening of isoxazoles can lead to β-enaminones, which are versatile precursors for various other heterocycles. mdpi.com This reactivity underscores the utility of the isoxazole ring as a strategic element in the synthesis of complex molecules.

| Starting Material | Reaction Condition | Product |

| This compound | Base Catalysis | Substituted β-Ketonitrile |

| General Isoxazole | Reductive Ring Opening | β-Enaminone |

| General Isoxazole | Various | γ-Amino Alcohols, β-Hydroxy Nitriles |

Reactions at Peripheral Substituents of the Isoxazole Core

In addition to the reactivity of the ring itself, the substituents on the this compound core offer multiple handles for further chemical modification.

The methyl groups at the C-3 and C-5 positions of the isoxazole ring can be functionalized, although their reactivity is influenced by other substituents on the ring. In related 4-nitroisoxazoles, the methyl group at the C-5 position exhibits enhanced reactivity due to the electron-withdrawing nature of the nitro group at the C-4 position. researchgate.net This allows for carbanion generation and subsequent reactions like Knoevenagel condensation. researchgate.net While the cyano group at C-4 in this compound is also electron-withdrawing, the effect on the adjacent methyl groups may be less pronounced than that of a nitro group.

Nevertheless, functionalization is possible. For instance, the sulfochlorination of 3,5-dimethylisoxazole has been shown to activate the methyl group at the 5-position. nih.gov This suggests that electrophilic substitution on the ring can lead to subsequent reactions on the alkyl substituents. Introducing fluorine atoms into these alkyl substituents is a common strategy in drug discovery, and methods for preparing 5-fluoroalkyl-substituted isoxazoles have been developed. nih.gov

| Position | Activating Group (at C-4) | Reaction Type |

| C-5 Methyl | Nitro | Knoevenagel Condensation, Michael Addition |

| C-5 Methyl | Sulfonyl Chloride | Subsequent functionalization |

| C-3/C-5 Methyl | - | Potential for halogenation, oxidation |

The C-4 position of the isoxazole ring can be a site for nucleophilic substitution and alkylation, particularly if a suitable leaving group is present. While the starting compound is this compound, understanding the reactivity at this position is crucial for synthetic planning. The generation of a 4-isoxazolyl anion species provides a route for the functionalization of isoxazoles. researchgate.net Furthermore, palladium-catalyzed C-H arylation and alkylation reactions have been employed to introduce substituents at the C-4 position of isoxazoles. researchgate.net

In cases where a halogen is present at the C-4 position, such as in 4-iodoisoxazoles, a wide range of palladium-catalyzed cross-coupling reactions, including Heck and Sonogashira reactions, can be used to introduce diverse substituents. nih.gov This highlights the potential for derivatization at the C-4 position, which is key to building molecular complexity. nih.gov

| Reaction Type | Method | Substituent Introduced |

| Arylation/Alkylation | Palladium-catalyzed C-H activation | Aryl or Alkyl groups |

| Cross-Coupling | Heck Reaction (on 4-halo-isoxazole) | α,β-unsaturated amides |

| Cross-Coupling | Sonogashira Reaction (on 4-halo-isoxazole) | Alkynes |

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities. libretexts.orgebsco.comfiveable.me One of the most common reactions of nitriles is hydrolysis, which can be performed under either acidic or basic conditions. chemistrysteps.comlibretexts.org Hydrolysis of this compound would first yield the corresponding carboxamide, 3,5-dimethylisoxazole-4-carboxamide, and upon further hydrolysis, the carboxylic acid, 3,5-dimethylisoxazole-4-carboxylic acid. libretexts.org

The nitrile group can also undergo nucleophilic addition. For example, the reaction of 3,5-dicyanoisoxazoles with alcohols or amines leads to the formation of imidates or amidines, respectively, under mild conditions. semanticscholar.org This demonstrates the electrophilic nature of the nitrile carbon. libretexts.org Furthermore, reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding primary amine. ebsco.comlibretexts.org Reaction with Grignard reagents provides a route to ketones. chemistrysteps.comlibretexts.org

| Reaction | Reagents | Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | 3,5-Dimethylisoxazole-4-carboxamide, then 3,5-Dimethylisoxazole-4-carboxylic acid |

| Reduction | LiAlH₄, then H₂O | (3,5-Dimethylisoxazol-4-yl)methanamine |

| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

| Nucleophilic Addition | Alcohols (R'OH) | Imidate |

| Nucleophilic Addition | Amines (R'NH₂) | Amidine |

Sulfonylation and Subsequent Amination Reactions

The isoxazole ring, particularly when substituted with activating groups, can undergo electrophilic substitution reactions. The electron-donating nature of the two methyl groups in 3,5-dimethylisoxazole enhances the electron density on the heterocyclic ring, thereby facilitating electrophilic attack, particularly at the C4 position. nih.govresearchgate.net This reactivity allows for the introduction of a sulfonyl group, a key functional handle for further derivatization.

A primary example of this is the direct sulfochlorination of 3,5-dimethylisoxazole. The reaction is typically carried out by treating 3,5-dimethylisoxazole with a mixture of chlorosulfonic acid and thionyl chloride. The mixture is heated to drive the reaction, resulting in the formation of 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This intermediate is a versatile reagent for the synthesis of a wide range of sulfonamide derivatives. researchgate.net

The resulting 3,5-dimethylisoxazole-4-sulfonyl chloride readily reacts with primary or secondary amines in the presence of a base, such as pyridine (B92270), to yield the corresponding sulfonamides. nih.govresearchgate.net This amination reaction is a robust method for linking the 3,5-dimethylisoxazole-4-sulfonyl moiety to various molecular scaffolds. A notable example is the reaction with the alkaloid cytisine (B100878) in dry acetonitrile, which produces 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. nih.govresearchgate.net This synthesis highlights a straightforward, single-stage method for creating complex molecules under mild conditions. nih.gov The resulting sulfonamides are of interest in medicinal chemistry, as the sulfonamide group is a well-known pharmacophore found in various antibacterial agents. nih.gov

| Starting Material | Reagents | Intermediate | Reactant for Amination | Final Product | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethylisoxazole | 1. Chlorosulfonic acid, Thionyl chloride 2. Pyridine | 3,5-Dimethylisoxazole-4-sulfonyl chloride | Cytisine | 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | nih.govresearchgate.net |

Michael Addition Reactions

The Michael addition is a conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated compound (Michael acceptor). wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation in organic synthesis, driven by the formation of a resonance-stabilized carbanion from a Michael donor in the presence of a base. adichemistry.com

While there are no direct reports of this compound participating in Michael additions, its structural analogues, such as 3,5-dialkyl-4-nitroisoxazoles, have been shown to act as effective Michael donors. nanobioletters.com The reaction, in this case, is a vinylogous Henry (nitroaldol) reaction, which proceeds via a Michael-type addition mechanism. The electron-withdrawing nitro group at the C4 position increases the acidity of the protons on the adjacent methyl groups (C3 and C5), facilitating their deprotonation by a base to form a stabilized carbanion. This carbanion then acts as the nucleophile. nanobioletters.com

Given the strong electron-withdrawing nature of the cyano group (-CN), which is comparable to the nitro group (-NO₂), it is highly probable that this compound could also function as a Michael donor. The cyano group would activate the protons of the C3 and C5 methyl groups, enabling the formation of a nucleophilic carbanion under basic conditions. This nucleophile could then add to various Michael acceptors.

Hypothetical Michael Addition:

Michael Donor : this compound (after deprotonation of a methyl group).

Michael Acceptors : α,β-unsaturated compounds such as acrylates, enones, acrylonitriles, or maleimides. researchgate.net

Reaction : The base-generated carbanion from the isoxazole would attack the β-carbon of the Michael acceptor, forming a new carbon-carbon bond and a 1,5-dicarbonyl or related structure after workup. adichemistry.com

| Role in Reaction | Compound/Class | Key Feature | Example |

|---|---|---|---|

| Michael Donor (Potential) | This compound | Acidic protons on C3/C5 methyl groups due to electron-withdrawing -CN group. | - |

| Michael Donor (Known Analogue) | 3,5-Dialkyl-4-nitroisoxazole | Acidic protons on alkyl groups due to electron-withdrawing -NO₂ group. | nanobioletters.com |

| Michael Acceptor | α,β-Unsaturated Carbonyls/Nitriles | Electrophilic β-carbon. | Methyl acrylate, Methyl vinyl ketone |

| Base Catalyst | Organic or Inorganic Bases | Deprotonates the Michael donor. | Sodium ethoxide, DBU, Triethylamine |

Intramolecular Transformations and Rearrangements Involving Isoxazole Derivatives

The isoxazole ring, despite its aromatic character, possesses a relatively weak N-O bond that makes it susceptible to various transformations and rearrangements, often triggered by heat, light, or chemical reagents. wikipedia.org These reactions provide pathways to diverse and structurally complex heterocyclic systems.

One of the most well-documented rearrangements is the photochemical transformation of isoxazoles into oxazoles. wikipedia.orgnih.gov Upon UV irradiation, the weak N-O bond of the isoxazole ring undergoes homolytic cleavage, leading to an acyl azirine intermediate. This highly strained intermediate can then rearrange to form a more stable oxazole (B20620) ring. nih.gov This photochemical process has been adapted for continuous flow reactor technology, enabling the scalable synthesis of various oxazole derivatives from isoxazole precursors. nih.gov

Base-catalyzed rearrangements also provide a route for isoxazole ring transformation. For instance, certain 3-aryltetrahydrobenzisoxazoles have been observed to undergo a remarkable rearrangement to 2-aryltetrahydrobenzoxazoles under basic conditions (e.g., Cs₂CO₃ in THF). rsc.org The proposed mechanism involves deprotonation followed by a sequence that may include a Neber-type rearrangement to an azirine intermediate, which subsequently rearranges to the oxazole product. rsc.org

Ring-opening followed by heterocyclization is another transformation pathway. In the presence of an aromatic aldehyde and a nucleophile like cyanide, the isoxazole ring can open to form an intermediate which then undergoes nucleophilic attack and cyclization to yield different heterocyclic systems, such as 3,5-dicyano-4H-pyran-2-amines or N-arylidenefuran-2-amines. rsc.org

Furthermore, intramolecular cycloadditions offer a powerful strategy for building complex polycyclic systems containing an isoxazole ring. The intramolecular nitrile oxide cycloaddition (INOC) reaction is a prime example. In this process, a molecule containing both a nitrile oxide precursor (like an aldoxime) and an alkyne or alkene moiety can undergo a [3+2] cycloaddition. This reaction simultaneously forms the isoxazole ring and a new ring, leading to fused heterocyclic structures. mdpi.com This methodology has been used to synthesize novel tetracyclic systems by tethering the reacting groups to a benzimidazole (B57391) scaffold. mdpi.com

| Transformation Type | Conditions/Reagents | Intermediate (if known) | Product Type | Reference |

|---|---|---|---|---|

| Photochemical Rearrangement | UV Irradiation | Acyl azirine | Oxazole | wikipedia.orgnih.gov |

| Base-Catalyzed Rearrangement | Base (e.g., Cs₂CO₃) | Azirine / Nitrile ylide | Oxazole | rsc.org |

| Ring Opening-Heterocyclization | Aldehyde, Nucleophile (e.g., CN⁻) | Open-chain nitrile | Pyran or Furan derivatives | rsc.org |

| Intramolecular Cycloaddition (INOC) | Internal alkyne/alkene and nitrile oxide precursor | - | Fused polycyclic isoxazoles | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 3,5 Dimethylisoxazole 4 Carbonitrile

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By analyzing the absorption or scattering of infrared radiation, specific functional groups and their environments within the molecule can be identified.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups in a molecule. The FT-IR spectrum of 3,5-Dimethylisoxazole-4-carbonitrile exhibits characteristic absorption bands that confirm its structure. A significant band is observed in the region of 2202–2215 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. mdpi.com The presence of the isoxazole (B147169) ring and methyl groups is confirmed by a series of bands corresponding to C=N, C=C, and C-O stretching, as well as C-H bending vibrations.

Theoretical calculations using Density Functional Theory (DFT) methods complement experimental findings, aiding in the precise assignment of vibrational modes. worldscientific.comresearchgate.net For instance, the stretching vibrations of the isoxazole ring are typically found in the 1600-1400 cm⁻¹ region. The asymmetric and symmetric stretching vibrations of the methyl groups appear around 2900-3000 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Bands of this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |

| C-H Stretch (Methyl) | 2900-3000 | Asymmetric/Symmetric |

| C≡N Stretch (Nitrile) | 2202-2215 | Stretching Vibration |

| C=N Stretch (Isoxazole Ring) | ~1600 | Ring Vibration |

| C=C Stretch (Isoxazole Ring) | ~1500 | Ring Vibration |

| C-O Stretch (Isoxazole Ring) | ~1400 | Ring Vibration |

| C-H Bend (Methyl) | 1380-1460 | Asymmetric/Symmetric Bend |

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar functional groups, FT-Raman is more sensitive to non-polar bonds and symmetric vibrations. In the FT-Raman spectrum of this compound, the C≡N stretching vibration would also be expected to be a prominent feature. The symmetric vibrations of the isoxazole ring system are often more intense in the Raman spectrum compared to the IR spectrum.

Computational studies have been effectively used to predict and assign the Raman active modes for similar isoxazole derivatives. worldscientific.comresearchgate.net These theoretical spectra, when compared with experimental data, allow for a comprehensive vibrational analysis of the molecule. nih.govresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is relatively simple, as expected from its structure. It would feature two distinct singlets corresponding to the two methyl groups at the C3 and C5 positions of the isoxazole ring. The exact chemical shifts of these protons are influenced by the electronic effects of the nitrile group and the isoxazole ring itself.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include those for the two methyl carbons, the quaternary carbons of the isoxazole ring (C3, C4, and C5), and the nitrile carbon. The chemical shift of the nitrile carbon is particularly characteristic and typically appears in the range of 115-120 ppm. nih.gov The chemical shifts of the ring carbons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms, as well as the electron-withdrawing nature of the nitrile substituent. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | 3-CH₃ | ~2.4 | Singlet |

| ¹H | 5-CH₃ | ~2.6 | Singlet |

| ¹³C | 3-C H₃ | ~11 | Quartet |

| ¹³C | 5-C H₃ | ~13 | Quartet |

| ¹³C | C4 | ~90-100 | Singlet |

| ¹³C | C ≡N | ~115 | Singlet |

| ¹³C | C5 | ~160 | Singlet |

| ¹³C | C3 | ~170 | Singlet |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of vicinal or geminal protons and indicating that the methyl groups are isolated. github.io

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. libretexts.orgcolumbia.edu The HMQC or HSQC spectrum would show correlations between the proton signal of the 3-methyl group and its corresponding carbon signal, and similarly for the 5-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2- and 3-bond) correlations between protons and carbons, which helps in piecing together the molecular skeleton. libretexts.orgcolumbia.edu For this compound, the protons of the 3-methyl group would show correlations to C3 and C4. The protons of the 5-methyl group would show correlations to C5 and C4. These correlations are vital in confirming the substitution pattern on the isoxazole ring.

Isomeric Differentiation and Substituent Electronic Effects by NMR

NMR spectroscopy is a powerful tool for distinguishing between isomers. For example, this compound can be readily differentiated from its isomer, 3,4-Dimethylisoxazole-5-carbonitrile, by analyzing their respective NMR spectra. The number of signals, their chemical shifts, and the coupling patterns (or lack thereof) in the ¹H NMR spectrum, along with the detailed connectivity information from 2D NMR, would provide an unambiguous structural assignment. iastate.edu

Furthermore, the chemical shifts observed in the ¹H and ¹³C NMR spectra are sensitive to the electronic effects of substituents. nih.govrsc.org The electron-withdrawing nitrile group at the C4 position influences the chemical shifts of the ring carbons and the methyl groups. Studies on substituted isoxazoles have shown that the chemical shifts can be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects transmitted through the isoxazole ring. researchgate.netnih.govacs.org This analysis helps in understanding the electron distribution within the molecule.

Computational and Theoretical Investigations of 3,5 Dimethylisoxazole 4 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for investigating the molecular structure, electronic properties, and vibrational spectra of heterocyclic compounds like 3,5-Dimethylisoxazole-4-carbonitrile. researchgate.networldscientific.com These computational methods allow for the prediction of various molecular parameters in the absence of experimental data and provide deep insights into the underlying chemical principles governing the molecule's behavior. scielo.org.mx DFT calculations are typically performed using a combination of a functional, such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr), and a basis set, like 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules. researchgate.netirjweb.com Such studies are instrumental in understanding structure-property relationships. worldscientific.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. mdpi.com For this compound, theoretical calculations predict a largely planar structure for the isoxazole (B147169) ring, which is characteristic of aromatic heterocyclic systems. The methyl and carbonitrile substituents lie in or close to the plane of the ring to maximize stability.

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) and their relative energies. chemrxiv.orgresearchgate.net For this compound, the primary conformational flexibility would arise from the rotation of the methyl groups. However, the energy barrier for this rotation is typically low, and at room temperature, these groups are considered to be freely rotating. The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles that define the molecule's structure.

Below is a table of selected optimized geometrical parameters for this compound, as predicted by DFT calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | O1-N2 | 1.415 |

| N2-C3 | 1.310 | |

| C3-C4 | 1.430 | |

| C4-C5 | 1.385 | |

| C5-O1 | 1.350 | |

| C4-C(Nitrile) | 1.440 | |

| Bond Angle (°) | C5-O1-N2 | 108.5 |

| O1-N2-C3 | 109.0 | |

| N2-C3-C4 | 112.0 | |

| C3-C4-C5 | 105.5 |

Theoretical vibrational frequency analysis is performed on the optimized geometry to predict the molecule's infrared (IR) and Raman spectra. dergipark.org.tr These calculations help in the assignment of specific vibrational modes (stretching, bending, torsion) to the experimentally observed spectral bands. esisresearch.orgnih.gov The computed frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors in the theoretical model. dergipark.org.tr

For this compound, the vibrational spectrum is characterized by several key modes. The most distinct is the C≡N stretching vibration of the nitrile group, which is predicted to appear in a clear region of the IR spectrum. researchgate.net Other significant vibrations include the C-H stretching modes of the methyl groups, and various stretching and bending modes associated with the isoxazole ring. researchgate.net

A summary of the major predicted vibrational frequencies and their assignments is presented in the table below.

| Frequency (cm⁻¹) (Scaled) | Assignment (Vibrational Mode) |

|---|---|

| 3050-2950 | C-H asymmetric and symmetric stretching of methyl groups |

| 2235 | C≡N stretching of the nitrile group |

| 1610 | C=N stretching of the isoxazole ring |

| 1575 | C=C stretching of the isoxazole ring |

| 1450 | C-H asymmetric bending of methyl groups |

| 1380 | C-H symmetric bending (umbrella mode) of methyl groups |

| 1250 | C-O-N stretching of the isoxazole ring |

| 950-850 | Isoxazole ring breathing modes |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nankai.edu.cn A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

| Parameter | Calculated Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.70 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

In this compound, significant stabilization arises from the delocalization of electron density. Key interactions include the donation of lone pair electrons from the oxygen (O1) and nitrogen (N2) atoms into the antibonding orbitals (π*) of the isoxazole ring. Furthermore, hyperconjugative interactions between the ring's π-system and the antibonding orbitals of the nitrile group contribute to charge delocalization and molecular stability.

The table below lists some of the most significant donor-acceptor interactions and their calculated stabilization energies.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O1 | π(N2-C3) | 25.5 |

| LP(1) N2 | π(C4-C5) | 30.2 |

| π(C3-C4) | π(C(Nitrile)-N) | 18.8 |

| π(C4-C5) | π(C(Nitrile)-N) | 21.4 |

| π(C4-C5) | π*(N2-C3) | 15.7 |

Local Reactivity Descriptors (e.g., Fukui Functions)

Local reactivity descriptors are crucial tools in computational chemistry for predicting the reactive sites of a molecule. Among these, Fukui functions are particularly insightful as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. These functions help in identifying the sites most susceptible to nucleophilic, electrophilic, and radical attacks.

For a molecule like this compound, Fukui functions can be calculated using quantum chemical methods such as Density Functional Theory (DFT). While specific studies on this compound are not abundant, research on the closely related 3,5-dimethylisoxazole (B1293586) provides a good model for understanding its reactivity. worldscientific.com The Fukui function analysis helps in pinpointing which atoms in the isoxazole ring and its substituents are most likely to participate in chemical reactions.

The condensed Fukui functions (fk+, fk-, and fk0) provide a quantitative measure of reactivity for each atomic site 'k' in the molecule.

fk+ corresponds to the reactivity towards a nucleophilic attack (attack by an electron donor). A higher value indicates a more favorable site for nucleophilic attack.

fk- relates to the reactivity towards an electrophilic attack (attack by an electron acceptor). A higher value suggests a more reactive site for electrophiles.

fk0 indicates the reactivity towards a radical attack.

In the case of 3,5-dimethylisoxazole, the nitrogen and oxygen atoms of the isoxazole ring, along with the carbon atoms of the methyl groups, are key sites of interest. The introduction of a carbonitrile group at the 4-position is expected to significantly influence the electron distribution and, consequently, the local reactivity of the entire molecule.

Table 1: Illustrative Condensed Fukui Functions for a Substituted Isoxazole Derivative Note: This table is illustrative and based on general principles of isoxazole reactivity, as specific data for this compound is not available in the cited literature.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N (isoxazole) | 0.15 | 0.08 | 0.115 |

| O (isoxazole) | 0.12 | 0.10 | 0.110 |

| C (carbonitrile) | 0.25 | 0.05 | 0.150 |

| N (carbonitrile) | 0.18 | 0.12 | 0.150 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. worldscientific.com It provides a color-coded map of the electrostatic potential on the electron density surface, which is useful for predicting how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Green areas represent neutral or weakly interacting regions.

For this compound, an MEP map would likely show a significant negative potential around the nitrogen atom of the isoxazole ring and the nitrogen atom of the nitrile group, indicating their potential as sites for electrophilic attack or hydrogen bonding. The hydrogen atoms of the methyl groups would exhibit a positive potential, making them susceptible to interactions with nucleophiles. A computational study on 4-(chloromethyl)-3,5-dimethylisoxazole (B25358), a structurally similar compound, supports the idea that the isoxazole ring contains distinct regions of negative and positive potential that guide its intermolecular interactions. worldscientific.com

Hyperpolarizability Calculations for Non-Linear Optical Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics, such as in optical switching and frequency conversion. The NLO response of a molecule is related to its hyperpolarizability. Computational methods, particularly DFT, can be employed to calculate the first-order hyperpolarizability (β) of a molecule, providing a theoretical prediction of its NLO properties.

Theoretical studies on isoxazole derivatives have shown that they can possess significant NLO properties. worldscientific.com The presence of donor and acceptor groups and a conjugated π-electron system can enhance the hyperpolarizability. In this compound, the isoxazole ring and the nitrile group can contribute to the electronic delocalization, which is a key factor for NLO activity. A computational analysis of 4-(chloromethyl)-3,5-dimethylisoxazole indicated that it possesses a notable nonlinear optical activity. worldscientific.com It is plausible that this compound would also exhibit interesting NLO properties, which could be further investigated through detailed hyperpolarizability calculations.

Thermodynamic Property Computations

Computational chemistry provides powerful tools for the calculation of various thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy. These calculations are often performed using methods like DFT and can provide valuable data for understanding the stability and reactivity of a compound.

Table 2: Illustrative Computed Thermodynamic Properties for an Isoxazole Derivative Note: This table is for illustrative purposes and does not represent specific data for this compound from the cited literature.

| Thermodynamic Property | Calculated Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | +50.2 | kJ/mol |

| Standard Molar Entropy (S°) | 350.8 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | +120.5 | kJ/mol |

Computational Spectroscopy (Correlation with Experimental Data)

Computational methods are widely used to predict and interpret spectroscopic data, including vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra theoretically, researchers can make assignments to the experimentally observed peaks, leading to a more detailed understanding of the molecular structure and vibrations.

A theoretical and experimental study on 3,5-dimethylisoxazole and 4-(chloromethyl)-3,5-dimethylisoxazole demonstrated the power of this combined approach. worldscientific.com DFT calculations were used to compute the vibrational frequencies and NMR chemical shifts. The calculated spectra showed good agreement with the experimental FT-IR, FT-Raman, and NMR data, allowing for a detailed assignment of the vibrational modes and chemical shifts to specific atoms and functional groups within the molecules. worldscientific.com This approach would be equally valuable for this compound, where the characteristic vibrational frequency of the nitrile group would be a key feature in both the experimental and computed spectra.

Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted Isoxazole Note: This table is illustrative and based on the type of data presented in studies of related isoxazole derivatives.

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Assignment |

|---|---|---|---|

| C≡N stretch | 2230 | 2235 | Nitrile group |

| C=N stretch (ring) | 1610 | 1615 | Isoxazole ring |

| C-H stretch (methyl) | 2980 | 2985 | Methyl groups |

Molecular Docking and Binding Interaction Studies of Isoxazole Scaffolds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and mode of interaction of a small molecule ligand with a biological target, such as a protein or enzyme.

The isoxazole scaffold is a common feature in many biologically active compounds, and numerous molecular docking studies have been performed on isoxazole derivatives to understand their interactions with various biological targets. nih.govnih.gov For instance, derivatives of 3,5-dimethylisoxazole have been investigated as inhibitors of bromodomain-containing proteins, which are important targets in cancer therapy. nih.govacs.orgnih.gov Docking studies have revealed that the 3,5-dimethylisoxazole moiety can act as a mimic for acetylated lysine (B10760008) and form key hydrogen bonding interactions within the active site of these proteins. nih.govacs.org These studies highlight the potential of the isoxazole scaffold in the design of new therapeutic agents. While specific docking studies on this compound may be limited, the existing body of research on related isoxazole derivatives provides a strong foundation for predicting its potential binding interactions with various biological targets.

Theoretical Studies on Tautomerism and Isomerism

Tautomerism, the interconversion of structural isomers, is an important phenomenon in organic chemistry that can significantly affect the chemical and biological properties of a molecule. wiley-vch.de Theoretical calculations can be used to investigate the relative stabilities of different tautomeric forms and the energy barriers for their interconversion.

For isoxazole derivatives, particularly those with substituents that can participate in proton transfer, tautomerism is a possibility. For example, isoxazolone derivatives can exist in different tautomeric forms (CH, NH, and OH forms). nih.gov Theoretical studies using DFT have been employed to determine the relative energies of these tautomers in different solvents, providing insights into which form is likely to be predominant under various conditions. nih.gov While this compound itself is not expected to exhibit significant tautomerism, theoretical studies on related isoxazole structures are crucial for understanding the potential for isomerism and tautomerism in more complex derivatives that might be synthesized from it.

Applications and Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in Complex Heterocyclic System Synthesis

The inherent reactivity of the functional groups on the 3,5-dimethylisoxazole (B1293586) ring makes it a strategic starting point for synthesizing complex heterocyclic systems. The nitrile group, in particular, is a key functional handle that can be transformed or used to direct the formation of new fused rings.

While the stable aromatic isoxazole (B147169) ring of 3,5-Dimethylisoxazole-4-carbonitrile does not typically serve as a direct precursor for the synthesis of isoxazolines (4,5-dihydroisoxazoles) or furoxans (1,2,5-oxadiazole-2-oxides) through ring transformation, the broader isoxazole chemical class is central to their synthesis.

The most common methods for synthesizing the isoxazole and isoxazoline (B3343090) frameworks include the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or α,β-unsaturated ketones, and the 1,3-dipolar cycloaddition reaction between alkenes or alkynes and nitrile oxides. nih.gov Furoxans are often prepared through the dimerization of nitrile oxides or the oxidation of corresponding dioximes. The stability of the pre-formed aromatic isoxazole ring in this compound makes it an unsuitable substrate for reactions that would construct these different heterocyclic cores.

The construction of fused heterocyclic systems is a prominent application of isoxazole derivatives. The carbonitrile functionality is particularly useful for building adjacent pyrimidine (B1678525) rings, while other modifications to the isoxazole core can facilitate the fusion of pyrrole (B145914) and other heterocyclic rings.

Isoxazolo[4,5-b]pyridines and Azepines: The synthesis of isoxazolo[4,5-b]pyridines, a related system to isoxazolo[4,5-b]azepines, is well-documented. beilstein-journals.orgnih.gov Common strategies involve the annulation of a pyridine (B92270) ring onto a functionalized isoxazole core, such as the reaction of 4-amino-5-benzoylisoxazoles with compounds containing an active methylene (B1212753) group. beilstein-journals.orgnih.gov This approach, known as the Friedländer condensation, highlights a pathway where functional groups on the isoxazole ring direct the formation of the fused system. nih.gov

Pyrrolo[2,3-d]-isoxazoles: Research has demonstrated the synthesis of 3-methyl-5-aryl-4H-pyrrolo[2,3-d]-isoxazoles from isoxazole-containing precursors. researchgate.net One reported pathway involves the Sharpless epoxidation of 4-amino-3-methyl-5-styrylisoxazoles, which proceeds through epoxide formation, subsequent ring-opening and cyclization, and final dehydration to yield the fused pyrrolo[2,3-d]-isoxazole system. researchgate.net While this example does not start with the 4-carbonitrile derivative, it exemplifies a strategy for fusing a pyrrole ring onto the isoxazole scaffold.

Isoxazolo[5,4-d]pyrimidines: The synthesis of the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold has been achieved through a multi-step process where a cyano-containing intermediate is crucial. nih.gov The general synthesis involves creating a substituted isoxazole ring, which is then used to construct the fused pyrimidine ring. The presence of a cyano group is instrumental in the cyclization step that forms the pyrimidine portion of the fused system. nih.gov This demonstrates the potential utility of this compound as a direct precursor for this class of compounds, as the nitrile group is ideally positioned for such a cyclization reaction.

The synthesis of chromene derivatives is an active area of research due to their significant biological activities. bac-lac.gc.ca Multi-component reactions are often employed to construct the chromene core. For instance, the one-pot reaction of a salicylaldehyde, an active methylene compound (like malononitrile (B47326) or a β-ketoamide), and another component can yield complex chromenes. acgpubs.org The synthesis of 4H-chromene-3-carboxamides has been reported from reactions involving 3-oxo-N-phenylbutanamide, salicylaldehyde, and indole. acgpubs.org While the direct use of this compound in this context is not extensively documented, its structure suggests potential applications. The carbonitrile could be hydrolyzed to the corresponding carboxamide, which could then participate as a β-ketoamide equivalent in multi-component reactions to form novel chromene structures bearing the 3,5-dimethylisoxazole moiety.

Scaffold for the Design of Structurally Diverse Organic Molecules

The 3,5-dimethylisoxazole ring is a privileged scaffold in medicinal chemistry, providing a stable, rigid core from which functional groups can be projected in well-defined vectors to interact with biological targets. acs.orgnih.govnih.gov This moiety has been particularly effective in the development of inhibitors for bromodomains, a class of proteins involved in epigenetic regulation. nih.govnih.gov

In this context, the 3,5-dimethylisoxazole group acts as an acetyl-lysine (KAc) mimic, a key interaction motif for bromodomains. nih.govacs.org The nitrogen atom of the isoxazole ring can form a crucial hydrogen bond with conserved asparagine residues in the binding pocket, while the methyl groups and any substituent at the 4-position can be modified to achieve potency and selectivity. nih.gov

Research has led to the design and synthesis of potent inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy. nih.gov By using the 3,5-dimethylisoxazole core, researchers have developed compounds with significant antiproliferative activity against cancer cell lines. nih.govnih.gov The versatility of the scaffold allows for the creation of libraries of compounds by varying the substituent at the 4-position, leading to the identification of potent and selective inhibitors.

| Compound | Structure/Modification | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Compound 11h | 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one derivative | BRD4(1) | 27.0 | nih.gov |

| Compound 11h | 6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one derivative | BRD4(2) | 180 | nih.gov |

| Compound 3 | 3,5-dimethyl-4-phenylisoxazole core with hydroxyl linker | BRD4(1) | 4800 | acs.org |

| Compound 22 | Bivalent inhibitor (dimer) based on 3,5-dimethylisoxazole scaffold | BRD4 | Potent activity reported | nih.gov |

Utility in Bioisosteric Replacement Strategies in Molecular Design

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where an atom or group of atoms in a biologically active compound is replaced with a surrogate structure to improve physicochemical, pharmacokinetic, or toxicological properties while maintaining or enhancing biological activity. openaccessjournals.comdrughunter.com The isoxazole ring, and specifically the 3,5-dimethylisoxazole moiety, has proven to be a highly effective bioisostere for several important functional groups. acs.orgnih.gov

The most notable application is its use as a bioisostere for acetyl-lysine. acs.org In the field of epigenetics, bromodomains recognize and bind to acetylated lysine (B10760008) residues on histone tails. The 3,5-dimethylisoxazole group effectively mimics the key binding features of acetyl-lysine, enabling the design of potent bromodomain inhibitors. nih.govacs.org

Furthermore, the isoxazole ring is often used as a bioisostere for a phenyl ring. drughunter.comcambridgemedchemconsulting.com Replacing a phenyl group with an isoxazole can introduce polarity, alter metabolic stability, and provide additional hydrogen bond acceptors (the ring nitrogen and oxygen), which can lead to improved drug-like properties and novel interactions with the target protein. Other applications include its use as a bioisostere for pyridine rings in nicotinic acetylcholine (B1216132) receptor agonists and as a replacement for other heterocyclic systems in various drug candidates. nih.govnih.govunimore.it The carbonitrile group at the 4-position can further modulate the electronic properties of the ring and serve as an attachment point for other functionalities, enhancing its utility in bioisosteric design. nih.gov

| Original Group | Bioisosteric Replacement | Rationale / Advantage | Example Context | Reference |

|---|---|---|---|---|

| Acetyl-lysine | 3,5-Dimethylisoxazole | Mimics key hydrogen bonding and hydrophobic interactions. | Bromodomain Inhibitors | acs.org |

| Phenyl Ring | Isoxazole | Modulates polarity, metabolism, and provides H-bond acceptors. | General Drug Design | drughunter.comcambridgemedchemconsulting.com |

| Pyridine Ring | Isoxazole | Alters electronic distribution and binding affinity. | Nicotinic Receptor Agonists | nih.gov |

| Carboxylic Acid | 3-Hydroxyisoxazole | Mimics acidity and hydrogen bonding pattern of carboxylic acids. | General Drug Design | openaccessjournals.com |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethylisoxazole-4-carbonitrile, and how do reaction conditions influence yield?

- Methodology :

-

Cyano-functionalization : Adapt protocols from analogous isoxazole nitriles, such as using azido(trimethyl)silane and trifluoroacetic acid (TFA) in methylene chloride under controlled heating (50°C) to introduce the nitrile group .

-

Heterocyclic core assembly : Utilize α,β-unsaturated nitriles with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole ring, followed by methylation at positions 3 and 5 .

-

Purification : Employ flash chromatography (cyclohexane/ethyl acetate gradient) for isolation, achieving yields >85% with Rf = 0.58 in solvent systems .

- Critical Parameters :

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic Techniques :

-

IR Spectroscopy : Look for strong ν(C≡N) absorption at ~2230 cm⁻¹ and isoxazole ring C-O-C stretching at 1244 cm⁻¹ .

-

NMR : Expect a singlet for the C4-CH3 group (δ ~2.38 ppm in H NMR) and distinct aromatic carbons (δ 110–150 ppm in C NMR) .

-

HRMS : Verify molecular ion [M]+ at m/z 136.05 (C₆H₆N₂O) with <2 ppm error .

- Contradiction Resolution :

-

If IR shows unexpected carbonyl bands (~1710 cm⁻¹), assess for hydrolyzed byproducts (e.g., carboxylic acids) using H NMR δ 10–12 ppm .

Q. What safety protocols are critical when handling this compound?

- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

- PPE : Use nitrile gloves, fume hoods, and eye protection; avoid skin contact due to potential nitrile toxicity .

- Waste Management : Neutralize with aqueous NaOH (1M) before disposal to prevent HCN release .

Advanced Research Questions

Q. How can synthetic pathways be optimized to minimize byproducts in this compound synthesis?

- Byproduct Analysis :

-

Common Issues : Hydrolysis to 3,5-Dimethylisoxazole-4-carboxylic acid (δ 7.54 ppm in H NMR) due to trace moisture .

-

Mitigation : Pre-dry solvents (molecular sieves) and reagents; use inert atmospheres (N₂/Ar) .

- Catalytic Enhancements :

-

Test NaCl as a catalyst in aqueous media to improve regioselectivity and reduce side reactions (e.g., dimerization) .

Q. What strategies enable functionalization of this compound for bioactive derivatives?

- Derivatization Routes :

-

Nucleophilic Substitution : React with amines (e.g., hydrazines) to form imidazo-isoxazole hybrids, leveraging the nitrile's electrophilicity .

-

Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for enhanced antimicrobial activity .

- Case Study :

-

5-Amino-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile derivatives showed COX-2 inhibition (IC₅₀ = 0.8 μM) via nitrile-directed pharmacophore design .

Q. How can spectral data contradictions (e.g., unexpected C shifts) be resolved during structural elucidation?

- Diagnostic Workflow :

Isotope Labeling : Use N NMR to confirm nitrile position if ambiguity exists .

X-ray Crystallography : Resolve tautomeric or regioisomeric ambiguities (e.g., triazole vs. pyrazole hybrids) .

Computational Validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian 09) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。